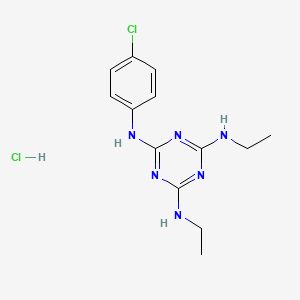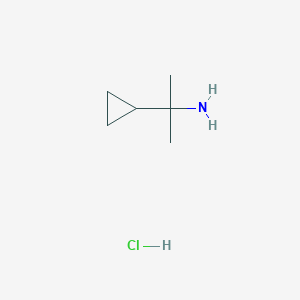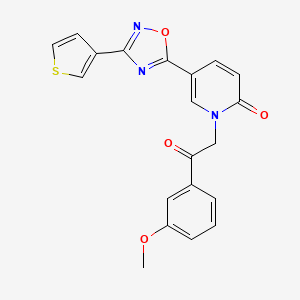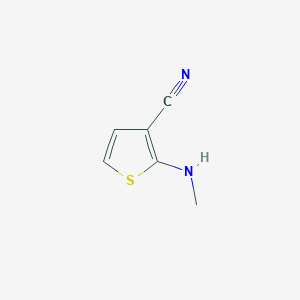![molecular formula C10H17LiN2O4 B2534115 Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate CAS No. 2411238-02-1](/img/structure/B2534115.png)
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate” is a chemical compound with the CAS Number: 2411238-02-1 . It has a molecular weight of 236.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O4.Li/c1-10(2,3)16-9(15)11-7-4-12(5-7)6-8(13)14;/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Applications De Recherche Scientifique
Energy Storage and Battery Technology
Lithium, known for its role in rechargeable batteries, is critical in modern energy storage technologies. Its high economic importance is due to the steady demand in energy production devices, necessitating efficient exploitation from minerals, brine, seawater, or recycling of spent lithium-ion batteries. The advancement in extraction, separation, and recovery processes from these sources is crucial for sustainable lithium utilization (Choubey et al., 2016).
Neuroprotective and Therapeutic Applications
Lithium's effects on biological processes, particularly its inhibition of glycogen synthase kinase-3 (GSK-3), underpin its therapeutic benefits in bipolar disorder (BD) and potential roles in neuroprotection and the attenuation of cognitive deficits. These actions suggest lithium's involvement in mitochondrial function, neurogenesis, osteogenesis, and possibly in Alzheimer's disease through its impact on protein processing and lipid homeostasis (Roux & Dosseto, 2017).
Immunomodulatory Effects
Lithium also exhibits immunomodulatory properties, affecting the function of immune cells such as macrophages. It differentially modulates chemokine gene expression, suggesting potential therapeutic implications in inflammatory diseases beyond its neurological applications (Raghavendra, Lee, & Parameswaran, 2013).
Environmental and Plant Growth Effects
Interestingly, lithium does not significantly bioaccumulate, and its toxicity to humans and the environment is considered low. It has been found to stimulate plant growth despite not being an essential mineral for plants, indicating its complex interactions with biological and environmental systems (Aral & Vecchio-Sadus, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.Li/c1-10(2,3)16-9(15)11-7-4-12(5-7)6-8(13)14;/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJHXBYBWYWHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1CN(C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2534038.png)
![Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2534039.png)





![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/no-structure.png)